molecular formula C21H19Cl2NO2 B1372857 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride CAS No. 1160255-88-8

2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

Cat. No. B1372857
M. Wt: 388.3 g/mol
InChI Key: APUUSQMYFCWRLO-UHFFFAOYSA-N
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Description

“2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C21H20ClNO2 and a molecular weight of 353.85 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride” is complex, as indicated by its molecular formula C21H20ClNO2 . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride” are not fully detailed in the available resources. Its molecular weight is 353.85 , but other properties like melting point, boiling point, solubility, etc., are not specified.

Scientific Research Applications

Photophysical Properties and Computational Investigations

  • Quinoline derivatives have been studied for their photophysical properties. For instance, new rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, similar to the quinoline derivative , show promising properties in this domain. These compounds have been characterized using various techniques such as IR, NMR, and luminescence, providing insights into their potential applications in photophysical studies (Albertino et al., 2007).

Chemical Reactions and Complex Formation

  • Quinoline derivatives are also involved in complex chemical reactions and the formation of compounds with metals. For example, studies have shown the reactions of quinoline compounds with elements like palladium and platinum, leading to the formation of various complexes. These reactions are significant in understanding the chemical behavior of quinoline derivatives in different environments (Ryabov, 1984).

Applications in High-Performance Liquid Chromatography

  • Quinoline derivatives, such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been identified as highly sensitive fluorescence derivatization reagents for primary and secondary alcohols in high-performance liquid chromatography. This application is crucial for analytical chemistry and biochemistry (Yoshida et al., 1992).

Crystallography and Molecular Structure

  • The molecular structure and crystallography of quinoline derivatives have been extensively studied. These studies provide valuable information about the structural and spatial configuration of these compounds, which is vital for their application in material science and pharmaceutical research (Mague et al., 2017).

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of novel quinoline derivatives. These studies contribute to the development of new synthetic methods and the exploration of new properties and applications of quinoline compounds (Navabeh & Kazemi Seyed Marziyeh, 2015).

Future Directions

The future directions for the use of “2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride” are not clear from the available information. It is currently used for proteomics research , but further applications could be explored in the future.

properties

IUPAC Name

2-(4-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-3-4-11-26-15-7-5-14(6-8-15)19-12-17(21(23)25)16-9-10-18(22)13(2)20(16)24-19/h5-10,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUUSQMYFCWRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167158
Record name 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

CAS RN

1160255-88-8
Record name 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160255-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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